molecular formula C13H11NO2S B12893104 6-(Benzenesulfonyl)-3H-pyrrolizine CAS No. 90601-70-0

6-(Benzenesulfonyl)-3H-pyrrolizine

Cat. No.: B12893104
CAS No.: 90601-70-0
M. Wt: 245.30 g/mol
InChI Key: KVXGLFKKEDVZCM-UHFFFAOYSA-N
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Description

6-(Phenylsulfonyl)-3H-pyrrolizine is a heterocyclic compound characterized by a pyrrolizine core substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylsulfonyl)-3H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfonyl chloride under basic conditions. A common method includes the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 6-(Phenylsulfonyl)-3H-pyrrolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Phenylsulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, facilitating nucleophilic attack.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfonyl)-3H-pyrrolizine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)-3H-pyrrolizine largely depends on its interaction with biological targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolizine core may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are ongoing, with some research suggesting interactions with key enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Phenylsulfonylacetophenone: Another sulfone-containing compound with different reactivity and applications.

    Phenylsulfonylpyridine: Shares the phenylsulfonyl group but has a pyridine core instead of pyrrolizine.

    Phenylsulfonylbenzene: A simpler structure with only the phenylsulfonyl group attached to a benzene ring.

Uniqueness: 6-(Phenylsulfonyl)-3H-pyrrolizine is unique due to its combination of the pyrrolizine core and the phenylsulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

90601-70-0

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

6-(benzenesulfonyl)-3H-pyrrolizine

InChI

InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-7,9-10H,8H2

InChI Key

KVXGLFKKEDVZCM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC(=CN21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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